molecular formula C26H25NO5S B2526245 6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 902618-16-0

6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2526245
CAS No.: 902618-16-0
M. Wt: 463.55
InChI Key: OXUOLHRITVYBAN-UHFFFAOYSA-N
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Description

6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a methoxyphenyl group, and a methylbenzenesulfonyl group attached to a dihydroquinolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzylamine with ethyl acetoacetate, followed by cyclization and sulfonylation reactions. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol. The final product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5S/c1-4-32-21-11-14-24-23(15-21)26(28)25(33(29,30)22-12-5-18(2)6-13-22)17-27(24)16-19-7-9-20(31-3)10-8-19/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUOLHRITVYBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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